2-amino-N-cyclopropyl-N-methylacetamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-cyclopropyl-N-methylacetamidehydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl It is a derivative of acetamide, characterized by the presence of an amino group, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-methylacetamidehydrochloride typically involves the reaction of cyclopropylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water or ethanol.
Catalysts: Hydrochloric acid acts as both a catalyst and a reactant.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-methylacetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-amino-N-cyclopropyl-N-methylacetamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-methylacetamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N-dimethylacetamidehydrochloride: Similar in structure but with two methyl groups instead of a cyclopropyl and a methyl group.
2-aminoethylmethacrylamidehydrochloride: Contains an ethyl group and a methacrylamide moiety.
Uniqueness
2-amino-N-cyclopropyl-N-methylacetamidehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2803862-92-0 |
---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(5-2-3-5)6(9)4-7;/h5H,2-4,7H2,1H3;1H |
InChI Key |
AWHOZYUXIAEXBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.